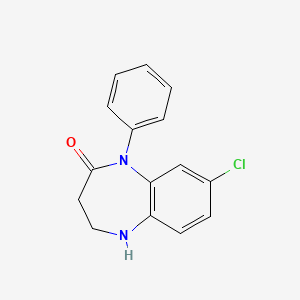
马拉利昔巴氯化物
描述
Maralixibat chloride, sold under the brand name Livmarli, is a medication used to treat cholestatic pruritus in people with Alagille syndrome . It is an ileal bile acid transporter (IBAT) inhibitor . The most common side effects include diarrhea and abdominal pain .
Molecular Structure Analysis
Maralixibat chloride has a molecular formula of C40H56ClN3O4S and a molecular weight of 710.42 g/mol . The IUPAC name for Maralixibat chloride is (4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;chloride .Physical And Chemical Properties Analysis
Maralixibat chloride has a molecular formula of C40H56ClN3O4S and a molecular weight of 710.42 g/mol . More detailed physical and chemical properties were not found in the papers retrieved.科学研究应用
Maralixibat chloride, also known as Lopixibat chloride, is a small-molecule ileal bile acid transporter (IBAT) inhibitor with several scientific research applications. Below are detailed sections focusing on unique applications:
Treatment of Alagille Syndrome (ALGS)
Maralixibat has been associated with significant reductions in serum bile acid (sBA) levels and pruritus in children with ALGS, as demonstrated in the randomized, placebo-controlled phase IIb ICONIC trial .
Management of Cholestatic Pruritus
The compound is approved for the treatment of cholestatic pruritus in patients with ALGS, providing relief from extreme itching associated with this condition .
Progressive Familial Intrahepatic Cholestasis (PFIC)
Maralixibat is utilized in the treatment of PFIC, a rare liver disease that causes progressive liver damage .
Biliary Atresia
Research indicates potential applications of Maralixibat in treating biliary atresia, a condition in infants where bile ducts become inflamed and blocked soon after birth .
Reduction of Liver Injury
By blocking the enterohepatic circulation of bile acids, Maralixibat reduces bile acid levels in the liver and serum, which helps in reducing liver injury .
作用机制
Target of Action
Maralixibat chloride, also known as Lopixibat chloride, primarily targets the Ileal Bile Acid Transporter (IBAT) . This protein, also known as the Apical Sodium-Dependent Bile Acid Transporter (ASBT), plays a crucial role in the reabsorption of bile acids from the gut back to the blood and liver .
Mode of Action
Maralixibat chloride acts as a reversible inhibitor of the IBAT . By inhibiting this transporter, Maralixibat chloride disrupts the enterohepatic circulation of bile acids . This leads to a decrease in the reabsorption of bile acids, primarily in their salt forms .
Biochemical Pathways
The inhibition of IBAT by Maralixibat chloride disrupts the enterohepatic circulation of bile acids . This disruption leads to an increase in the excretion of bile acids in the feces, resulting in a reduction of systemic bile acid levels . This reduction in bile acid levels can potentially alleviate bile acid-mediated liver injury and associated effects .
Pharmacokinetics
Maralixibat chloride is administered orally as a solution . It is a minimally absorbed drug, which means that most of the drug remains in the gastrointestinal tract where it can exert its effects . The recommended dosage is 380 µg/kg once daily, taken 30 minutes before the first meal of the day . Treatment should be initiated at a dosage of 190 µg/kg once daily, with an increase to 380 µg/kg once daily after one week, as tolerated .
Result of Action
The primary result of Maralixibat chloride’s action is the reduction of bile acid levels in the liver and serum . This reduction can lead to a decrease in bile acid-mediated liver injury . Additionally, Maralixibat chloride has been shown to relieve pruritus (extreme itching), a common symptom in patients with cholestatic liver diseases .
Action Environment
Conditions, medicinal products, or surgical procedures that impair either gastrointestinal motility or the enterohepatic circulation of bile acids have the potential to impact the efficacy of Maralixibat chloride . Therefore, the action environment, including the patient’s overall health status and any concurrent treatments, can influence the compound’s action, efficacy, and stability.
安全和危害
未来方向
Maralixibat chloride represents the first FDA-approved treatment for cholestatic pruritus in patients with Alagille syndrome . It is also under regulatory review for Alagille syndrome in Europe, and clinical development for cholestatic liver disorders including Alagille syndrome in patients under 1 year of age, progressive familial intrahepatic cholestasis (PFIC) and biliary atresia is continuing in several other countries .
属性
IUPAC Name |
(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56N3O4S.ClH/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43;/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3;1H/q+1;/p-1/t38-,39-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMVPJBWDDJCMP-RUKDTIIFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337104 | |
| Record name | Maralixibat chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maralixibat chloride | |
CAS RN |
228113-66-4 | |
| Record name | Maralixibat chloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228113664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maralixibat chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MARALIXIBAT CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V78M04F0XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



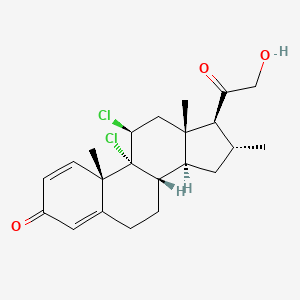


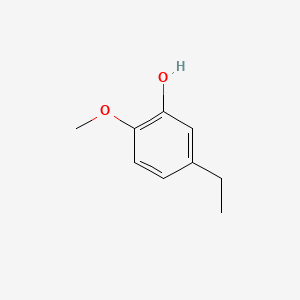

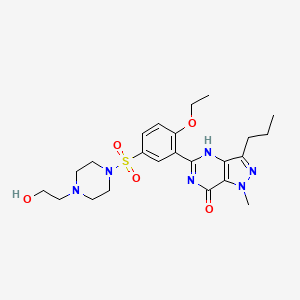

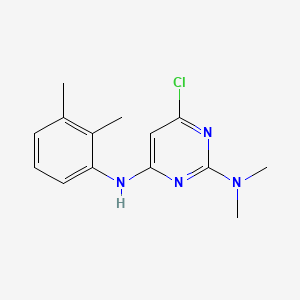

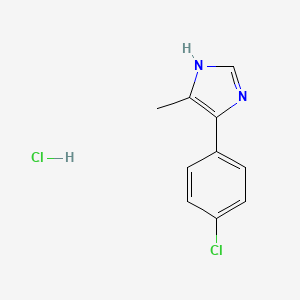
![(2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B1675021.png)
